N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide
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Overview
Description
3-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-1-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-1-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA typically involves the reaction of 3-cyano-4,5-dimethylthiophene-2-amine with 3,4,5-trimethoxybenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-1-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 3-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-1-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA may be investigated for its potential as a bioactive molecule. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of 3-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-1-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simple thiourea compound with a similar functional group.
Benzoylthiourea: A compound with a benzoyl group attached to the thiourea moiety.
Cyano-substituted thiophenes: Compounds with a cyano group attached to a thiophene ring.
Uniqueness
3-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-1-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is unique due to the presence of both cyano and trimethoxybenzoyl groups, which may impart distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O4S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H19N3O4S2/c1-9-10(2)27-17(12(9)8-19)21-18(26)20-16(22)11-6-13(23-3)15(25-5)14(7-11)24-4/h6-7H,1-5H3,(H2,20,21,22,26) |
InChI Key |
DGWZESWSAGPVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
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